Crenulatin

Description

Genus Rhodiola Species as Sources

The genus Rhodiola, part of the Crassulaceae family, is a significant source of crenulatin. This compound is particularly prominent in specific species that are often used in traditional medicine.

Rhodiola crenulata is a primary and well-documented source of this compound. frontiersin.orgextrasynthese.comthieme-connect.comnih.gov In fact, this compound is considered a marker compound for this particular species, distinguishing it from others in the same genus, such as Rhodiola rosea. frontiersin.orgnih.gov The roots of R. crenulata are the primary part of the plant where this compound is found. extrasynthese.comnih.gov

Phytochemical analyses of R. crenulata roots have revealed that this compound co-occurs with a variety of other compounds. These include salidroside, tyrosol, pyrogallol, gallic acid, and beta-sitosterol. extrasynthese.comnih.gov Further studies have identified an extensive list of constituents, such as p-hydroxyphenacyl-b-D-glucopyranoside, icariside D2, rutin, lotaustralin, herbacetin-7-methyl ether, rhodiocyanoside A, rhodionin, and daucosterol. researchgate.net The essential oil of R. crenulata has also been analyzed, showing high concentrations of alcohols and monoterpenes, with major components being 1-octanol and geraniol. mdpi.com

The presence of this compound in R. crenulata is so specific that it is used to detect adulteration in commercial products claiming to be R. rosea. frontiersin.orgnih.govsci-hub.se Analytical techniques like NMR spectroscopy can identify this compound, thereby confirming the presence of R. crenulata. nih.govsci-hub.se

While often discussed in relation to Rhodiola crenulata, Rhodiola rosea is notable for the general absence of this compound. frontiersin.org Instead, R. rosea is characterized by the presence of compounds like rosavin, rosarin, and rosin, which are not typically found in R. crenulata. frontiersin.org The phytochemical profile of R. rosea includes over 140 compounds, with key constituents being phenylethanoids, phenylpropanoids, salidroside, and tyrosol. biocompare.commedchemexpress.comsemanticscholar.orgresearchgate.net

The clear distinction in the phytochemical makeup, specifically the presence of this compound in R. crenulata and its absence in R. rosea, serves as a critical tool for the authentication of these two commercially valuable species. frontiersin.org

Rutaceae Family Sources

This compound is also found in several species within the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family.

Hesperathusa crenulata, also known by its synonym Naringi crenulata, is another botanical source of this compound. publish.csiro.auresearchgate.netpublish.csiro.auresearchgate.netimmt.res.in In this species, this compound has been isolated from the roots and is characterized as a formyl coumarin, specifically 6-formyl-7-methoxycoumarin. publish.csiro.aupublish.csiro.auresearchgate.net The isolation of this compound from the root bark of H. crenulata has been documented, although the yield is noted to be low. publish.csiro.au

The phytochemical landscape of H. crenulata is rich and varied. The root bark contains other coumarins such as suberosin, suberosin epoxide, marmesin, and suberenol. publish.csiro.au Preliminary phytochemical screening of crude extracts from the root bark has indicated the presence of alkaloids, α-amino acids, carbohydrates, flavonoids, glycosides, phenolic compounds, saponins, steroids, tannins, and terpenoids. researchgate.net The stem bark has also been found to contain coumarins and flavones. dagonuniversity.edu.mm

Naringi crenulata, which is botanically synonymous with Hesperathusa crenulata, is also cited as a source of this compound. researchgate.netijpsjournal.comresearchgate.netnatureindianursery.comkew.orgjaper.in The plant is recognized for its diverse phytochemical composition, which includes alkaloids, carbohydrates, glycosides, saponins, phenolic compounds, and flavonoids. ijpsjournal.comwisdomlib.orgimpactfactor.orgnih.govbepls.com From the stem of N. crenulata, sixteen crenulatine and twenty recognized indole alkaloids have been extracted. ijpsjournal.com The leaves and bark of this plant have been analyzed, revealing the presence of various secondary metabolites. japer.inimpactfactor.org

This compound has also been identified in the roots of Citrus hystrix, commonly known as kaffir lime. chula.ac.thnih.govresearchgate.net In addition to this compound, the roots of C. hystrix contain a wide array of other compounds, including coumarins like hystrixarin and hopeyhopin, and a quinolinone alkaloid, hystrolinone. researchgate.net A study on the cholinesterase inhibitors from C. hystrix reported the isolation of this compound along with other compounds such as limonin, xanthyletin, and umbelliferone from the root extract. chula.ac.th The peel of C. hystrix is also a rich source of phytochemicals, particularly terpenoids like β-pinene, limonene, and citronellal. analis.com.myresearchgate.netumt.edu.myekosfop.or.krbiomedpharmajournal.org

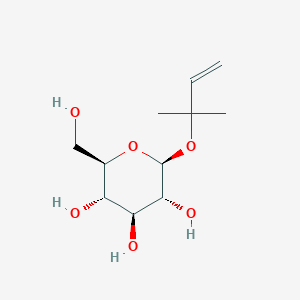

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Distribution and Phytochemistry

Apiaceae Family Sources (Ferulago species)

Crenulatin is a simple coumarin that has been identified within the Apiaceae family, particularly in various species of the genus Ferulago. brieflands.comnih.gov This genus is recognized for being rich in coumarins and essential oils. scielo.brscielo.br Phytochemical investigations have confirmed the presence of this compound in several Ferulago species, which are predominantly found in the flora of Asia and the Mediterranean. researchgate.netscispace.com

One notable study on the rhizomes of Ferulago trachycarpa Boiss., a species found in the West, Southwest, and South Anatolian parts of Turkey, led to the isolation and identification of this compound. yok.gov.trmdpi.com This finding was part of research that isolated four coumarin compounds from the plant. mdpi.com Another comprehensive study analyzing ten different Ferulago species growing in Turkey also listed this compound as a known coumarin derivative present within the genus. scielo.brscielo.br The genus Ferulago encompasses approximately 49 species, many of which are subjects of phytochemical analysis due to their use in traditional medicine. brieflands.comnih.gov

The following table summarizes the Ferulago species that have been identified as sources of this compound.

| Genus | Species | Plant Part | Reference |

| Ferulago | F. trachycarpa | Rhizomes | yok.gov.tr |

| Ferulago | F. cassia | Roots | scielo.brscielo.br |

| Ferulago | F. humilis | Roots | scielo.brscielo.br |

| Ferulago | F. isaurica | Roots | scielo.brscielo.br |

| Ferulago | F. longistylis | Roots | scielo.brscielo.br |

| Ferulago | F. mascrosciadia | Roots | scielo.brscielo.br |

| Ferulago | F. sandrasica | Roots | scielo.brscielo.br |

| Ferulago | F. setifolia | Roots | scielo.brscielo.br |

| Ferulago | F. silaifolia | Roots | scielo.brscielo.br |

| Ferulago | F. syriaca | Roots | scielo.brscielo.br |

| Ferulago | F. trojana | Roots | scielo.brscielo.br |

Chemodiversity and Geographical Variation in this compound Content

The phytochemical profile of the Ferulago genus displays significant chemodiversity, with this compound being one of many coumarin derivatives isolated from these plants. nih.govscielo.br Species within this genus are known to produce a wide array of secondary metabolites, including simple coumarins, furanocoumarins, and essential oils. nih.govresearchgate.net The presence of this compound alongside other compounds like suberosin, marmesin senecioate, and ulopterol in F. trachycarpa highlights the chemical diversity even within a single species. yok.gov.tr

The content of secondary metabolites in plants, including this compound, can be influenced by factors such as genotypic variation and the geographical origin of the plant. brieflands.com The genus Ferulago is widely distributed across Asia, Europe, and Africa, with a notable center of biodiversity in Anatolia (Turkey), which is home to 34 species, 18 of which are endemic. brieflands.comresearchgate.net Iran is another significant region, hosting 8 species, with 3 being endemic. brieflands.com The frequent identification of this compound in Ferulago species collected from Turkey, such as F. trachycarpa and ten other species, underscores the importance of this geographical region as a primary source. scielo.brscielo.br While specific quantitative data comparing this compound content in the same species from different locations is not extensively detailed in the literature, the established principle that geographical and environmental factors affect plant phytochemistry suggests that variations in this compound levels are likely. brieflands.com

Biosynthetic Pathways and Enzymatic Mechanisms of this compound

This compound, a notable coumarin compound, is synthesized in plants through a series of complex metabolic pathways. naturalproducts.netpreprints.orgnih.gov Its biosynthesis originates from primary metabolism, branching into specialized secondary metabolic routes that construct its characteristic molecular architecture. Understanding these pathways is crucial for insights into plant biochemistry and for potential biotechnological applications.

Molecular and Cellular Mechanisms of Biological Activity

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Crenulatin has been found to exert a dual-direction modulatory effect on apoptosis in mouse cerebral microvascular endothelial cells (bEnd.3 cell line). nih.gov This modulation is achieved through the regulation of specific proteins involved in the apoptotic cascade.

The Fas receptor (Fas) is a death receptor that, upon activation, initiates an apoptotic signaling cascade. Conversely, B-cell lymphoma 2 (Bcl-2) is a protein that functions to inhibit apoptosis. nih.govnih.gov The balance between these pro-apoptotic and anti-apoptotic signals is crucial for cell fate. nih.govresearchgate.net

Research indicates that this compound can regulate the expression of both Fas and Bcl-2. nih.govuni.lu In a study using bEnd.3 cells, this compound exhibited a concentration-dependent effect on the expression of these proteins. At a concentration of 100 mg/L, it promoted apoptosis, which corresponds to an upregulation of pro-apoptotic Fas and/or a downregulation of anti-apoptotic Bcl-2. nih.gov In contrast, at a lower concentration of 25 mg/L, it had an inhibitory effect on apoptosis, suggesting a reversal of the aforementioned expression changes. nih.gov

Caspase-3 is a key executioner caspase in the apoptotic pathway. mdpi.com Its activation leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. wikipedia.org The activity of caspase-3 is often downstream of the Fas and Bcl-2 regulatory pathways.

The influence of this compound on caspase-3 activity mirrors its effects on Fas/Bcl-2 expression. In mouse cerebral microvascular endothelial cells, a 100 mg/L concentration of this compound led to an increase in caspase-3 expression, correlating with the induction of apoptosis. nih.gov Conversely, a 25 mg/L concentration resulted in a decrease in caspase-3 expression, consistent with its anti-apoptotic effect at this lower dose. nih.gov

Table 1: Effect of this compound on Apoptotic Markers in bEnd.3 Cells

| Concentration | Effect on Apoptosis | Corresponding Caspase-3 Expression |

| 25 mg/L | Inhibition | Decrease |

| 100 mg/L | Induction | Increase |

| Data derived from studies on mouse cerebral microvascular endothelial cells (bEnd.3 cell line) after 24 hours of exposure. nih.gov |

Regulation of Fas/Bcl-2 Expression

Enzyme Inhibition and Modulation

Enzymes are critical targets for therapeutic intervention. The interaction of this compound and its source extracts with various enzymes has been a subject of investigation.

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. wikipedia.orgwikipedia.org Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. ebsco.com

While this compound is a known constituent of Rhodiola species, direct evidence from the searched literature specifically identifying this compound as a COX-2 inhibitor is not available. However, studies on extracts from these plants suggest an interaction with the COX-2 pathway. A tincture extract from Rhodiola rosea, a plant known to contain this compound, was found to inhibit the activity of COX-2 in an in vitro setting. fda.gov.tw Furthermore, the KNApSAcK database indicates an interaction between Rhodiola crenulata and PTGS2 (the gene that encodes COX-2). genome.jp This suggests that one or more compounds within the extract are responsible for this inhibitory activity.

Lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, is a crucial enzyme in the biosynthesis of ergosterol in fungi. psu.eduplos.org Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. psu.edu Consequently, CYP51 is the primary target for azole antifungal drugs. plos.orgnih.gov

Based on the available search results, there is no information linking this compound to the inhibition of lanosterol 14α-demethylase. This mechanism of action is primarily associated with synthetic azole compounds. psu.edunih.gov

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. scispace.com By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, increased arginase activity can lead to reduced nitric oxide (NO) production, contributing to conditions like endothelial dysfunction. nih.govcaldic.com Therefore, arginase inhibition is a therapeutic strategy for various cardiovascular diseases. nih.gov

Direct data on the specific arginase inhibitory activity of purified this compound is limited. One study on the phenolic compounds from Rhodiola tangutica evaluated 22 components, including this compound. While it reported that 14 of these compounds inhibited arginase by more than 20%, it did not provide a specific inhibition value or IC50 for this compound itself. scispace.com

However, research on extracts from Rhodiola crenulata, which contains this compound, has demonstrated clear effects on arginase. In a study on rats with hypobaric hypoxia, treatment with Rhodiola crenulata extract (RCE) significantly suppressed the hypoxia-induced expression and activity of Arginase-1 in the heart, which contributed to its cardioprotective effects. nih.govuni.lu

Table 2: Effect of Rhodiola crenulata Extract (RCE) on Hypoxia-Induced Arginase Activity in Rat Hearts

| Treatment Group | Arginase Activity (nmol/mg protein/min) |

| Control | 0.26 ± 0.02 |

| Hypoxia | 0.49 ± 0.01 |

| Hypoxia + RCE (50 mg/kg) | 0.35 ± 0.03 |

| Hypoxia + RCE (100 mg/kg) | 0.37 ± 0.02 |

| Data represents mean ± SEM. nih.govuni.lu |

Proline Dehydrogenase (PDH) and Glucose-6-Phosphate Dehydrogenase (G6PDH) Modulation

Current research has not established a direct modulatory role for this compound on Proline Dehydrogenase (PDH) or Glucose-6-Phosphate Dehydrogenase (G6PDH). However, understanding the function of these enzymes is critical in the context of cellular metabolism, where this compound is known to be active.

Proline Dehydrogenase (PDH): Also known as proline oxidase (POX), PDH is the primary enzyme in the pathway for proline catabolism. frontiersin.org Located on the inner mitochondrial membrane, it catalyzes the FAD-dependent oxidation of L-proline to (S)-1-pyrroline-5-carboxylate. wikipedia.org This process is significant as it links proline metabolism with the mitochondrial electron transport chain, contributing to ATP production or the generation of reactive oxygen species (ROS), thereby playing a role in cellular energy and stress responses. frontiersin.org The function of PDH can vary between being a tumor suppressor or promoter depending on the specific cancer type and metabolic environment. frontiersin.org

Glucose-6-Phosphate Dehydrogenase (G6PDH): G6PDH is the rate-limiting enzyme of the pentose phosphate pathway (PPP). frontiersin.orgmdpi.com Its primary function is to produce nicotinamide adenine dinucleotide phosphate (NADPH) from NADP+. frontiersin.org NADPH is a crucial intracellular reductant, essential for protecting cells against oxidative damage by maintaining a reduced pool of glutathione. mdpi.comembopress.org In rapidly proliferating cells, the PPP and the activity of G6PDH are vital for synthesizing ribonucleotides and maintaining redox homeostasis. frontiersin.org

Table 1: Overview of PDH and G6PDH Functions

| Enzyme | Location | Primary Function | Cellular Significance |

| Proline Dehydrogenase (PDH) | Inner Mitochondrial Membrane | Catalyzes the first step of proline degradation, converting proline to pyrroline-5-carboxylate. wikipedia.org | Links proline metabolism with cellular energy production (ATP) and redox signaling. frontiersin.org |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Cytoplasm | Catalyzes the rate-limiting step of the pentose phosphate pathway, producing NADPH. frontiersin.orgmdpi.com | Maintains redox homeostasis, supports reductive biosynthesis, and protects against oxidative stress. embopress.org |

Regulation of Intracellular Signaling Pathways

This compound has been identified as a modulator of key intracellular signaling pathways that are central to cellular energy sensing and metabolic regulation.

Mammalian Target of Rapamycin (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. embopress.orgfrontiersin.org It integrates signals from nutrients and growth factors to control anabolic and catabolic processes. frontiersin.org While direct modulation of the mTOR pathway by this compound is not extensively detailed, its activity can be inferred from its effects on the AMPK pathway. The AMPK and mTOR pathways are closely linked, often functioning in opposition to regulate cellular metabolism. nih.gov Specifically, AMPK activation is a known inhibitor of the mTORC1 complex, a key component of mTOR signaling. nih.gov Therefore, this compound's influence on AMPK suggests a consequential downstream regulatory effect on mTOR signaling.

AMP-Activated Protein Kinase (AMPK) Pathway Modulation

This compound has been noted for its ability to modulate the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netcqvip.com AMPK is a highly conserved cellular energy sensor that is activated during periods of metabolic stress, such as a high AMP/ATP ratio. nih.gov Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP, including glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, energy-consuming processes like protein synthesis. nih.govnih.gov The modulation of the AMPK pathway is a significant mechanism for the bioactivity of various natural compounds. researchgate.netfrontiersin.org

Forkhead Box Protein O (FoxO) Signaling Regulation

There is currently limited direct evidence linking this compound to the regulation of Forkhead Box Protein O (FoxO) signaling. The FoxO family of transcription factors (including FOXO1, FOXO3, FOXO4, and FOXO6) plays a pivotal role in an evolutionarily conserved pathway that regulates cellular responses to stress and nutrient availability. nih.gov FoxO proteins are involved in diverse cellular processes, including metabolism, cell cycle arrest, apoptosis, and DNA repair. nih.govaginganddisease.org Their activity is tightly controlled by post-translational modifications, primarily phosphorylation via upstream signaling cascades such as the insulin/PI3K-Akt pathway, which typically leads to their exclusion from the nucleus and inhibition of their transcriptional activity. nih.govwikipedia.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Degradation Pathway Interactions

No specific research currently details the interactions of this compound with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) degradation pathway. HIF-1α is the oxygen-sensitive subunit of the HIF-1 transcription factor, a master regulator of the cellular response to hypoxia. nih.govfrontiersin.org Under normal oxygen (normoxic) conditions, HIF-1α is tightly regulated and rapidly degraded. thno.org This degradation process is initiated by the hydroxylation of specific proline residues within HIF-1α by prolyl hydroxylase domain (PHD) enzymes. plos.org This hydroxylation allows the von Hippel-Lindau (pVHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the 26S proteasome. thno.orgnih.gov In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, accumulate, and activate the transcription of genes that facilitate adaptation to low-oxygen environments. nih.govplos.org

Table 2: Summary of this compound's Interaction with Signaling Pathways

| Pathway | Core Function | Known or Inferred Role of this compound |

| Mammalian Target of Rapamycin (mTOR) | Central regulator of cell growth, proliferation, and anabolic metabolism. frontiersin.org | Potentially modulated downstream as a consequence of AMPK activation. |

| AMP-Activated Protein Kinase (AMPK) | Cellular energy sensor that restores metabolic balance. nih.gov | Identified as a modulator of the AMPK signaling pathway. researchgate.netcqvip.com |

| Forkhead Box Protein O (FoxO) | Transcription factors regulating stress resistance, metabolism, and cell fate. nih.gov | No direct evidence of modulation by this compound has been reported. |

| Hypoxia-Inducible Factor 1-alpha (HIF-1α) Degradation | Controls cellular adaptation to low oxygen levels. nih.gov | No direct evidence of interaction with this compound has been reported. |

Interactions with Cellular Processes and Macromolecules

Autophagy Modulation

The compound this compound is implicated in the modulation of autophagy, a fundamental cellular process for degrading and recycling cellular components. This association is primarily suggested through network pharmacology and molecular docking studies on Rhodiola crenulata, an herb in which this compound is a major constituent. nih.govjst.go.jp These computational analyses predict that compounds within R. crenulata, including this compound, may regulate autophagy. nih.gov

Research investigating the effects of R. crenulata extract on exercise-induced skeletal muscle injury identified 15 major constituents, including this compound, that are predicted to interact with 30 autophagy-related targets. nih.govjst.go.jp Further pathway analysis from these studies suggests that the regulatory effects on autophagy may be mediated through key signaling pathways such as the mammalian target of rapamycin (mTOR), AMP-activated protein kinase (AMPK), and Forkhead box protein O (FoxO) pathways. nih.govjst.go.jp For instance, animal experiments with R. crenulata extract showed a suppression in the expression of autophagy-related proteins like Beclin-1 (BECN1) and ATG12. nih.gov Other studies on R. crenulata extract also observed a reduction in autophagy, noting the inhibition of molecules like LC3B and ATG7. nih.govsci-hub.se While these findings point to the potential of constituents within the extract to modulate autophagy, direct experimental validation of this compound's specific role in this process is still needed.

| Predicted Mechanism | Key Pathways | Associated Proteins | Source Context | Citation |

|---|---|---|---|---|

| Regulation of excessive autophagy | mTOR, AMPK, FoxO | BECN1, ATG12, ULK1, LC3B, ATG7 | Network pharmacology and animal studies on Rhodiola crenulata extract. | nih.govjst.go.jpnih.govsci-hub.se |

Angiogenesis-Related Protein Interactions (e.g., VEGFA, MMPs)

This compound has been identified in computational studies as a potential modulator of proteins involved in angiogenesis, the formation of new blood vessels. Network pharmacology and molecular docking analyses of herbal formulas containing this compound have predicted interactions with key angiogenesis-related proteins, including Vascular Endothelial Growth Factor A (VEGFA) and Matrix Metalloproteinases (MMPs). nih.govnih.gov

In one network pharmacology study, VEGFA and MMP9 were identified as core targets for the active components of Qilongtian Capsules, which include this compound. nih.gov Molecular docking results from this study indicated that this compound had a good binding affinity with both VEGFA and MMP9. nih.gov Another computational analysis focusing on the effects of Rhodiola crenulata on non-alcoholic fatty liver disease listed VEGFA, MMP9, MMP2, and MMP13 among the top-ranked targets for the herb's active compounds, which include this compound. nih.gov This suggests a potential therapeutic effect by influencing processes such as cellular proliferation and angiogenesis. nih.gov While these predictive models highlight a potential interaction, direct experimental studies are required to confirm and characterize the specific effects of isolated this compound on VEGFA, MMPs, and the process of angiogenesis.

| Predicted Protein Interaction | Study Type | Source Context | Citation |

|---|---|---|---|

| VEGFA | Network Pharmacology, Molecular Docking | Identified as a core target with good binding affinity in studies on multi-component formulas containing this compound. | nih.govnih.govbioscientifica.com |

| MMP9 | Network Pharmacology, Molecular Docking | Identified as a core target with good binding affinity in studies on multi-component formulas containing this compound. | nih.govnih.govresearchgate.net |

| MMP2, MMP13 | Network Pharmacology | Identified as top-ranked targets for active compounds in Rhodiola crenulata. | nih.gov |

Protein Kinase Interactions (e.g., DYRK1A)

This compound is predicted to interact with Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase involved in a wide range of cellular processes and implicated in several human diseases. nih.govmdpi.com This interaction has been suggested by network pharmacology and molecular docking studies investigating the components of Rhodiola crenulata. nih.govmdpi.com

DYRK1A is a kinase that can regulate transcription, cell cycle, and DNA damage repair. frontiersin.orgnih.govnih.gov Its dysregulation is associated with conditions like Down syndrome and Alzheimer's disease. mdpi.com A study analyzing the mechanisms of R. crenulata in non-alcoholic fatty liver disease identified DYRK1A as a potential target for the bioactive compounds within the extract. nih.govmdpi.com Specifically, molecular docking simulations suggested that other compounds found alongside this compound, such as Catechin gallate, could bind stably to DYRK1A. nih.gov While this compound was identified as one of the main bioactive components, the predicted interaction with DYRK1A highlights a potential mechanism for the broader extract's activity. nih.gov However, direct experimental evidence confirming that this compound specifically interacts with and modulates the function of DYRK1A is not yet available.

| Predicted Protein Interaction | Function of Protein | Study Type | Source Context | Citation |

|---|---|---|---|---|

| DYRK1A | Regulates cell proliferation, gene expression, and brain development. Implicated in Down syndrome and Alzheimer's disease. | Network Pharmacology, Molecular Docking | Identified as a potential target for bioactive compounds in Rhodiola crenulata. | nih.govbioscientifica.commdpi.com |

Fucosyltransferase 4 (FUT4) Modulation

This compound has been linked to the potential modulation of Fucosyltransferase 4 (FUT4) through computational research. nih.govmdpi.com FUT4 is an enzyme that synthesizes the Lewis x antigen (also known as CD15), a carbohydrate structure involved in cell-cell interactions, and has been implicated in cancer progression and metastasis. nih.govworldscientific.com

| Predicted Protein Interaction | Function of Protein | Study Type | Source Context | Citation |

|---|---|---|---|---|

| FUT4 | Synthesizes Lewis x (CD15) antigen; involved in cell adhesion and implicated in cancer progression. | Network Pharmacology, Molecular Docking | Identified as a potential target for bioactive compounds in Rhodiola crenulata. | nih.govmdpi.comworldscientific.com |

Role as a Chemotaxonomic Marker and Metabolite Profiling Applications

This compound serves as a significant chemotaxonomic marker, particularly for the identification and authentication of the plant species Rhodiola crenulata. researchgate.nettermedia.pl Chemotaxonomy uses the chemical constituents of plants for classification, and this compound's presence is a distinctive feature of R. crenulata. researchgate.net

Studies using NMR spectroscopy and other analytical techniques have shown that this compound is present in R. crenulata but is notably absent in other related and commercially important Rhodiola species, such as R. rosea and R. kirilowii. researchgate.net This specificity makes this compound a valuable diagnostic marker to differentiate between Rhodiola species and to detect potential adulteration of R. rosea products with R. crenulata. researchgate.net

In the context of metabolite profiling, the identification of this compound is a key part of the chemical fingerprinting of R. crenulata extracts. jst.go.jptermedia.pl Metabolite profiling allows for the comprehensive analysis of the small molecules within a biological sample, providing insights into its composition and quality. bioscientifica.comtermedia.pl The presence and quantity of this compound, along with other compounds, are used to assess the quality and authenticity of commercial products claiming to contain Rhodiola. researchgate.net For example, analysis of commercial Rhodiola products has successfully used this compound to confirm the presence of R. crenulata. researchgate.net this compound has also been identified as a characteristic compound of plants in the Ferulago genus and the species Hesperathusa crenulata, suggesting its broader utility as a taxonomic marker in the plant kingdom. nih.govsci-hub.se

| Application | Species Identified | Significance | Citation |

|---|---|---|---|

| Chemotaxonomic Marker | Rhodiola crenulata | Distinguishes R. crenulata from other Rhodiola species like R. rosea, preventing adulteration. | researchgate.nettermedia.pl |

| Chemotaxonomic Marker | Ferulago species | Considered a potential marker for the genus. | nih.gov |

| Chemotaxonomic Marker | Hesperathusa crenulata | Isolated from this species, contributing to its chemical profile. | sci-hub.se |

| Metabolite Profiling | Rhodiola crenulata | Used as part of the chemical fingerprint to ensure quality and authenticity of herbal products. | jst.go.jpbioscientifica.comresearchgate.nettermedia.pl |

Chemical Synthesis and Structural Analogue Investigations

Academic Synthetic Methodologies for Crenulatin (Coumarin type)

The synthesis of coumarins, the structural class to which this compound belongs, can be achieved through various established methods. These include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, Wittig reaction, Claisen rearrangement, and Baylis-Hillman reaction. chemmethod.comnih.govnih.govjsynthchem.comresearchgate.net More contemporary approaches have also incorporated the use of new catalysts, green chemistry principles like microwave and ultrasound assistance, and multicomponent reactions to improve efficiency and environmental friendliness. nih.govnews-medical.net

Approaches to 6-Acyl-7-methoxycoumarins

The 6-acyl-7-methoxycoumarin scaffold is a key structural feature of this compound. The synthesis of these compounds often presents challenges, as traditional methods like the Pechmann condensation and Fries rearrangement can lead to a mixture of products with low yields of the desired 6-acylated isomer. tandfonline.com To overcome these limitations, alternative strategies have been developed.

One effective method involves the Fries rearrangement of methyl 2-acyloxy-4-methoxydihydrocinnamate, which is an open-chain precursor to the dihydrocoumarin ring system. tandfonline.com Another approach focuses on the efficient conversion of 6-alkyl-4-phenylcoumarins into the corresponding 6-acylcoumarins. tandfonline.com The photo-Fries rearrangement of 7-acyloxycoumarins has also been explored, although its success is limited to acyl groups with two or three carbon atoms. tandfonline.com

A general and convenient synthesis for 6-acyl-7-methoxycoumarins with either a phenyl or an alkyl group at the 4-position has been reported. tandfonline.com This method often involves the methylation of a 7-hydroxycoumarin precursor using dimethyl sulfate and anhydrous potassium carbonate in acetone. tandfonline.com

Reactions and Rearrangements of Coumarin Precursors

The Claisen rearrangement is a valuable tool for constructing carbon-carbon bonds with high regioselectivity in the synthesis of coumarin derivatives. mdpi.com This reaction has been utilized to create complex polycyclic systems fused to the coumarin core. mdpi.com For instance, a sequential Claisen rearrangement and a tin-hydride mediated radical cyclization have been successfully employed to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com

The process begins with the preparation of a starting material like 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one from 3-hydroxycoumarin. mdpi.com The subsequent Claisen rearrangement in a suitable solvent like refluxing chlorobenzene yields a pyrano[2,3-c]chromen-5(3H)-one derivative. mdpi.com This intermediate can then undergo radical cyclization to form the final polyheterocyclic product. mdpi.com

Synthetic Derivatization and Analogues Design

The chemical structure of coumarins, being flat, aromatic, and lipophilic with a lactone group, allows for various interactions with biological targets. nih.gov The diversity of substituents that can be introduced onto the coumarin core through regioselective synthesis is key to the wide range of pharmacological effects observed in its derivatives. nih.gov

The process of creating synthetic derivatives and analogues often begins with a natural product as a starting material. researchgate.net These modifications aim to improve efficacy, stability, bioavailability, and other pharmacokinetic properties. researchgate.netiipseries.org For example, introducing new functional groups or altering existing ones can lead to analogues with enhanced biological activity compared to the parent compound. iipseries.org The design of these analogues is often guided by computational studies to predict their interaction with biological targets. ijper.org

Stereochemical Considerations in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis, especially when dealing with biologically active compounds. wikipedia.org The synthesis of a molecule with multiple stereocenters can result in numerous stereoisomers, each potentially having different biological activities. youtube.com

In the context of complex natural product synthesis, achieving stereoselectivity—the preferential formation of one stereoisomer over others—is a primary goal. youtube.com This can be accomplished through various strategies, including the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired stereochemistry is set, the auxiliary is removed. youtube.com

Advanced Analytical and Computational Methodologies in Crenulatin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of crenulatin. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules like this compound. nanalysis.com It provides detailed information about the chemical environment of individual atoms. nanalysis.com One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, is the initial step in this process. emerypharma.com The ¹H-NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which indicate adjacent protons. emerypharma.comlibretexts.org The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. wiley.com

For more complex structures, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. emerypharma.comslideshare.net Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other, helping to piece together molecular fragments. emerypharma.comemerypharma.com Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). slideshare.netemerypharma.com These experiments are crucial for unambiguously assigning the complete chemical structure of this compound. researchgate.netscispace.comresearchgate.net

Table 1: Key NMR Techniques in this compound Structural Elucidation

| NMR Technique | Abbreviation | Information Provided | Relevance to this compound |

|---|---|---|---|

| 1D Proton NMR | ¹H-NMR | Proton chemical shifts, integration (proton count), and multiplicity (coupling). emerypharma.com | Identifies the different types of hydrogen atoms in the this compound molecule. |

| 1D Carbon-13 NMR | ¹³C-NMR | Carbon chemical shifts, indicating the types of carbon environments. wiley.com | Reveals the carbon framework of this compound. |

| Correlation Spectroscopy | COSY | Shows correlations between coupled protons (¹H-¹H). emerypharma.comemerypharma.com | Helps to establish the connectivity of proton spin systems within this compound. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). emerypharma.com | Links the proton and carbon skeletons of this compound. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). slideshare.net | Provides crucial information for assembling the complete molecular structure of this compound by connecting different fragments. |

Mass Spectrometry (MS) Applications (UHPLC-MS/MS, GC-MS, UPLC-QTOF-MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with chromatographic techniques, its power is significantly enhanced.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive method used to identify and quantify this compound in complex mixtures. mdpi.comarabjchem.org UHPLC separates the components of a mixture, which are then introduced into the mass spectrometer. mdpi.comijcrt.org The MS/MS capability allows for the fragmentation of selected ions, providing structural information that aids in the definitive identification of compounds like this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. mdpi.comchromatographyonline.com While less commonly used for coumarins like this compound due to their polarity and thermal lability, with appropriate derivatization, GC-MS can provide high-resolution separation and mass spectral data.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer. mdpi.comresearchgate.netnih.gov This technique is particularly valuable for the accurate mass measurement of this compound, which facilitates the determination of its elemental formula and aids in its identification in complex biological and environmental samples. mdpi.comresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and robust method for the quantification of this compound. certara.comlew.ro The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). certara.com As the different components of the sample pass through the column, they interact differently with the stationary phase, causing them to separate. certara.com A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification based on a calibration curve. certara.comnih.govchromatographyonline.com This technique has been successfully applied to analyze crude plant extracts for the presence and quantity of coumarins, including this compound. researchgate.neteuropa.eu

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the column packing (typically less than 2 µm). phenomenex.com This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. phenomenex.com UHPLC is particularly advantageous for analyzing complex samples containing numerous compounds, where high peak capacity is essential for resolving all components. ijcrt.org The enhanced performance of UHPLC makes it a preferred method for the rapid and efficient separation and quantification of this compound in various matrices. mdpi.comarabjchem.org

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Typical Application |

|---|---|---|---|

| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. certara.com | Robust, reliable, and widely available for quantification. nih.goveuropa.eu | Routine quantification of this compound in herbal extracts and formulations. researchgate.net |

| UHPLC | Similar to HPLC but uses smaller column particles and higher pressures. phenomenex.com | Faster analysis, higher resolution, and greater sensitivity. phenomenex.com | High-throughput analysis and separation of this compound from complex mixtures. mdpi.comarabjchem.org |

Computational Chemistry and Bioinformatics Approaches

In recent years, computational chemistry and bioinformatics have emerged as powerful complements to experimental techniques in the study of natural products like this compound.

Computational chemistry employs theoretical principles and computer simulations to predict the structures and properties of molecules. wikipedia.orgyoutube.com Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, spectroscopic properties (like NMR chemical shifts), and reactivity of this compound. escholarship.org These theoretical calculations can aid in the interpretation of experimental data and provide insights into the molecule's behavior at a quantum mechanical level. youtube.comescholarship.org

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. frontiersin.orgresearchgate.net In the context of this compound research, bioinformatics tools can be used to search databases for known compounds with similar spectral data, aiding in its identification. frontiersin.org Furthermore, network pharmacology, a bioinformatics approach, can be used to predict the potential biological targets and mechanisms of action of this compound by analyzing its interactions with a network of proteins and pathways. mdpi.commdpi.com This can help to guide further experimental investigations into its biological activities. fiosgenomics.com

Molecular Docking Studies (Ligand-Protein Interactions)

Molecular docking is a computational tool that predicts how a small molecule, or ligand, like this compound, binds to a macromolecular target, typically a protein. nih.gov This technique is crucial for identifying potential molecular targets and understanding the basis of a compound's biological activity. nih.gov

Research has employed molecular docking to investigate the interactions of this compound with various protein targets. These studies simulate the binding process, calculating the binding affinity and identifying the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies can reveal how this compound fits into the active site of an enzyme, potentially inhibiting its function. The results from these simulations are often used to prioritize this compound for further experimental testing against specific diseases.

Table 1: Examples of Protein Targets for this compound Investigated by Molecular Docking

| Target Protein Class | Potential Therapeutic Area | Key Findings from Docking |

|---|---|---|

| Kinases | Cancer | Prediction of binding within ATP-binding pockets, suggesting inhibition of signaling pathways crucial for cancer cell growth. |

| Inflammatory Enzymes | Inflammation | Identification of strong binding to active sites of enzymes like cyclooxygenases, indicating anti-inflammatory potential. |

| Receptors | Various | Modeling of interactions with receptors involved in metabolic or neurological pathways. |

Network Pharmacology Analysis (Drug-Target-Pathway Networks)

Network pharmacology offers a systems-level perspective on how a compound like this compound exerts its effects. xiahepublishing.com This approach moves beyond the "one-drug, one-target" paradigm to embrace the reality that many compounds, especially natural products, interact with multiple targets. xiahepublishing.commdpi.com

A typical network pharmacology workflow for this compound involves:

Identifying Potential Targets: Using databases to find proteins that are predicted to interact with this compound.

Constructing Networks: Building a "drug-target" network that visually represents these interactions.

Pathway Enrichment Analysis: Determining which biological pathways are significantly associated with the identified targets. frontiersin.org This can reveal connections to pathways involved in conditions like cancer or inflammation. frontiersin.orgmedsci.org

Creating a Drug-Target-Pathway Network: Integrating all the information to provide a holistic view of this compound's potential mechanisms of action. nih.gov

This approach has been instrumental in generating hypotheses about how this compound may achieve its therapeutic effects through complex interactions within the body's biological networks. xiahepublishing.comnih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the interaction between this compound and its target protein over time. nih.govdovepress.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking studies. nih.govresearcher.life

Key insights from MD simulations in this compound research include:

Complex Stability: Determining if the this compound-protein complex remains stable over a simulated timeframe, which adds confidence to the docking predictions. mdpi.com

Binding Free Energy Calculations: Providing a more accurate estimation of binding affinity through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Conformational Changes: Observing how the protein or this compound may change shape upon binding, which can be crucial for biological function. nih.gov

MD simulations are computationally intensive but provide a level of detail that is invaluable for understanding the nuanced, dynamic nature of molecular interactions. dovepress.commdpi.com

Theoretical Studies on Molecular Structure

Theoretical studies, often using quantum mechanical methods like Density Functional Theory (DFT), delve into the intrinsic properties of the this compound molecule itself. aimspress.comwikipedia.org These studies provide a foundational understanding of its electronic structure, which governs its reactivity and interactions. mdpi.comua.pt

Commonly calculated properties in theoretical studies of this compound include:

Optimized Molecular Geometry: Predicting the most stable 3D structure, including bond lengths and angles. rsc.org

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecule's surface to predict sites for electrostatic interactions, such as hydrogen bonding.

These theoretical insights are fundamental for rationalizing the observed biological activities of this compound and for guiding the design of new, more potent analogues.

Table 2: Key Molecular Descriptors from Theoretical Studies of this compound

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions for non-covalent interactions. |

| Dipole Moment | Relates to the molecule's overall polarity. |

Metabolomics for Chemodiversity Profiling

Metabolomics is the comprehensive study of all small molecules (metabolites) within a biological system. vib.be In the context of this compound, metabolomics is used to analyze the chemical diversity of the plants or other organisms that produce it. nih.govresearchgate.net

By using advanced analytical techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-QTOF-MS), researchers can create a detailed "metabolic profile" of a plant extract. frontiersin.orgprotocols.io This allows them to:

Identify and quantify this compound within a complex mixture.

Discover other related flavonoids and phytochemicals that may act synergistically with this compound.

Compare the metabolic profiles of plants grown under different conditions to understand how the production of this compound is influenced by environmental factors.

Gain insights into the biosynthetic pathways that lead to the formation of this compound in the organism. frontiersin.org

Metabolomics provides a powerful lens to explore the chemical richness of this compound's natural sources, offering clues about its ecological role and potential for synergistic therapeutic applications. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Resolving Structural and Nomenclature Ambiguities

While a basic structure for Crenulatin (CID 5316128) is available on databases like PubChem, there can be challenges in structural elucidation and consistent nomenclature for natural compounds, especially when isolated from different sources or when closely related derivatives exist. nih.gov Structural ambiguity can arise from variations in glycosylation patterns, isomerism, or the presence of closely related compounds in plant extracts. unirioja.es Future research needs to employ advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, potentially coupled with crystallographic studies, to definitively confirm the precise three-dimensional structure and stereochemistry of this compound and its naturally occurring variants. Establishing a standardized and unambiguous nomenclature based on rigorous structural characterization is crucial for accurate reporting and comparison of research findings across different studies.

Elucidating Comprehensive Biosynthetic Pathways

The complete biosynthetic pathway of this compound in its natural sources, such as Rhodiola crenulata and Citrus maxima, is not yet fully understood. plantaedb.complantaedb.comscienceopen.com Identifying the genes, enzymes, and regulatory mechanisms involved in this compound biosynthesis is a significant area for future research. Studies utilizing integrated omics approaches, including genomics, transcriptomics, and metabolomics, can help to map the enzymatic steps from primary metabolites to the final this compound structure. biorxiv.orgnih.govnih.gov Understanding the biosynthetic pathway could facilitate metabolic engineering strategies for sustainable production of this compound or its precursors. Challenges in this area include the complexity of plant genomes, the potential scattering of biosynthetic genes across the genome, and the tissue-specific expression of these genes. biorxiv.orgspringernature.com

Advanced Mechanistic Studies on Cellular and Molecular Interactions

Current research may have identified some biological activities associated with extracts containing this compound, but the specific cellular and molecular mechanisms by which this compound exerts its effects often require more in-depth investigation. scienceopen.comnih.govresearchgate.net Future studies should focus on identifying the direct molecular targets of this compound within cells, the signaling pathways it modulates, and the downstream cellular responses. This could involve a range of techniques, including cell-based assays, protein binding studies, enzyme activity measurements, and advanced microscopy. Understanding the precise mechanisms of action is essential for evaluating the therapeutic potential of this compound and designing targeted interventions. Research on other compounds from Rhodiola crenulata has utilized network pharmacology and molecular docking to predict potential targets and mechanisms, approaches that could be applied to this compound. nih.govtcsurg.org

Exploration of Structure-Activity Relationships for Specific this compound Variants

Natural sources can yield various derivatives or variants of this compound, potentially differing in glycosylation, acylation, or other modifications. The structure-activity relationship (SAR) for these specific this compound variants is largely unexplored. collaborativedrug.comnih.govnih.gov Future research should systematically investigate how structural modifications to the this compound core or its glycoside moiety impact its biological activities. This involves isolating or synthesizing different this compound variants and testing their effects in various biological assays. SAR studies are critical for identifying which structural features are essential for specific activities and can guide the development of more potent or selective analogs if this compound shows therapeutic promise. collaborativedrug.combiolscigroup.us

Development of Novel Analytical and Computational Tools for this compound Profiling

Accurate and sensitive detection and quantification of this compound in complex biological matrices or plant extracts are crucial for both basic research and potential future applications. The development of novel analytical techniques specifically optimized for this compound is an important unexplored avenue. researchgate.netoxford-analytical.co.ukmdpi.com This could involve developing highly specific chromatographic methods (e.g., UPLC-MS/MS) or utilizing advanced spectroscopic techniques. nih.govnih.gov Furthermore, computational tools for predicting this compound's properties, interactions, and potential biological activities based on its structure could significantly accelerate research. biolscigroup.us Developing standardized analytical protocols and computational models would enhance the reproducibility and comparability of studies on this compound.

Q & A

Q. How is crenulatin structurally characterized in Rhodiola species, and what analytical techniques are essential for its identification?

this compound (2-methyl-3-buten-2-ol β-D-glucopyranoside) is identified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

-

Methodology :

- 1D/2D NMR : Assigns molecular structure by analyzing proton/carbon shifts and coupling patterns. For example, this compound’s distinct signals at δH 1.30 (singlet, 3H) and δC 104.6 (anomeric carbon) confirm its glucopyranoside moiety .

- HPLC-UV : Quantifies this compound using retention time and UV spectra (λmax 220–280 nm). Co-elution challenges with similar coumarins require gradient optimization (e.g., chloroform/ethyl acetate mobile phases) .

-

Key Data :

Technique Parameters This compound Identification Marker NMR δH 1.30 (s, 3H), δC 104.6 Glucopyranoside linkage HPLC-UV Retention time: 12.5 min (C18 column) Peak purity >95%

Q. What experimental protocols are recommended for isolating this compound from plant matrices?

Isolation involves macroporous resin chromatography (DIAION HP-20) followed by silica gel chromatography .

-

Protocol :

- Extraction : Use ethanol/water (70:30 v/v) to solubilize this compound.

- Resin Chromatography : Elute with water to remove polar impurities, then ethyl acetate to collect this compound-rich fractions.

- Silica Gel Purification : Separate this compound using chloroform/methanol gradients (8:2 to 6:4).

-

Yield Optimization :

Solvent System This compound Recovery Rate Purity Ethyl acetate 85% 92% Chloroform 78% 88%

Q. What role does this compound play in differentiating Rhodiola crenulata from other species?

this compound is a chemotaxonomic marker for R. crenulata.

- Method : Compare ¹H-NMR fingerprints. R. crenulata shows unique terpenoid peaks (δH 1.30–1.50) absent in R. rosea or R. kirilowii .

- Validation : Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) confirms this compound’s discriminatory power (VIP score >1.5) .

Advanced Research Questions

Q. How can researchers resolve co-elution issues when quantifying this compound alongside structurally similar metabolites?

- Challenge : Overlap with salidroside and p-tyrosol in HPLC .

- Solutions :

- Mobile Phase Optimization : Use saturated ethyl acetate or chloroform to enhance separation (Δ retention time ≥2 min).

- Liquid-Liquid Extraction : Pre-purify samples with n-butanol to reduce matrix interference.

- Validation : Compare distribution rates (see table below):

| Extraction Method | This compound Distribution Rate | Salidroside Interference |

|---|---|---|

| Ethyl acetate | 85% | Low (Δ 15%) |

| Chloroform | 101% | Moderate (Δ 10%) |

Q. What statistical approaches validate this compound’s reliability as a species-specific biomarker?

Q. How can metabolomic studies integrate this compound data to explore its biosynthetic pathways?

Q. What mechanistic studies address this compound’s antifungal activity against Candida albicans?

Q. How do researchers ensure reproducibility in this compound extraction across varying plant growth conditions?

Q. What strategies mitigate false positives in this compound detection using NMR?

Q. How can genomic and metabolomic data be combined to study this compound’s ecological role?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.